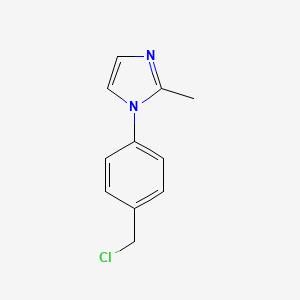






|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[CH:11][C:10]([CH2:13]O)=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1.S(Cl)([Cl:17])=O>>[Cl:17][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([N:3]2[CH:4]=[CH:5][N:6]=[C:2]2[CH3:1])=[CH:8][CH:9]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N(C=CN1)C1=CC=C(C=C1)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Monitor the progress of the reaction by thin-layer chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
Upon completion remove the excess thionyl chloride in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Partition the residue between 1N NaOH and CH2Cl2
|
|
Type
|
CUSTOM
|
|
Details
|
Separate
|
|
Type
|
CUSTOM
|
|
Details
|
dry the organic layer
|
|
Type
|
CUSTOM
|
|
Details
|
Remove the solvent in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=CC=C(C=C1)N1C(=NC=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |